molecular formula C21H16N2O2 B3899515 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one CAS No. 5922-10-1

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B3899515
CAS No.: 5922-10-1
M. Wt: 328.4 g/mol
InChI Key: BVPNDFWJALSJJZ-VAWYXSNFSA-N
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Description

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound with a molecular formula of C21H16N2O2 and a molecular weight of 328.36 g/mol This compound features a quinazolinone core structure substituted with a furan-2-yl ethenyl group and a 3-methylphenyl group

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-15-6-4-7-16(14-15)23-20(12-11-17-8-5-13-25-17)22-19-10-3-2-9-18(19)21(23)24/h2-14H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNDFWJALSJJZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416688
Record name ZINC04615215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-10-1
Record name ZINC04615215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan-2-yl Ethenyl Group: The furan-2-yl ethenyl group can be introduced via a Heck coupling reaction between a furan-2-yl halide and an appropriate alkene.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck coupling and Friedel-Crafts acylation reactions to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The quinazolinone core can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties compared to other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
Reactant of Route 2
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2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

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